Onitin 2'-O-glucoside
Description
Onitin 2'-O-glucoside (CAS: 76947-60-9) is a naturally occurring flavonoid glucoside. The compound’s name suggests a glucosylation at the 2'-hydroxyl position of its aglycone, onitin. Despite its scarcity in recent literature, its inclusion in natural product databases and supplier catalogs underscores its relevance in phytochemical research .
Properties
Molecular Formula |
C21H30O8 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1 |
InChI Key |
IXDYXCFZRYXQBB-JQAJVKEVSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Onitin 2’-O-glucoside can be synthesized through enzymatic glycosylation, where enzymes catalyze the attachment of glucose to the aglycone (non-sugar) part of the molecule . This method is preferred due to its specificity and efficiency in producing high yields of the desired glucoside.
Industrial Production Methods: Industrial production of Onitin 2’-O-glucoside involves the extraction of the compound from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Onitin 2’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Scientific Research Applications of Onitisin 2'-O-glucoside
Onitisin 2'-O-glucoside is a sesquiterpenoid glycoside with diverse applications in scientific research, primarily due to its unique structure and bioactivity. It is characterized by a specific glycosylation pattern, setting it apart from other similar compounds.
Chemistry
Onitisin 2'-O-glucoside serves as a reference compound in the study of sesquiterpenoid glycosides.
Biology
This compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties. Research indicates that Onitisin 2'-O-glucoside effectively scavenges reactive oxygen species (ROS), protecting cellular components from oxidative damage. This has been demonstrated through assays like DPPH and FRAP. In vitro studies using RAW264.7 macrophages have shown that the compound significantly reduces inflammation markers when stimulated with lipopolysaccharides (LPS).
Medicine
Onitisin 2'-O-glucoside is explored for its therapeutic potential in treating various diseases, such as diabetes and cancer.
Diabetes Management
Research has focused on the anti-diabetic properties of Onitisin 2'-O-glucoside, demonstrating its ability to enhance insulin sensitivity and lower blood glucose levels in diabetic animal models.
Anti-colon Cancer Effects
Dendrobium officinale (D. officinale)’s potential mechanism on colorectal cancer (CRC) and the relevant targets in the pathway are under investigation . A series of experimental assays including cell proliferation, cell invasion and migration, and TUNEL staining were performed in CRC cell lines to confirm the inhibitory effects of D. officinale .
Neuroprotective Effects
A study investigated the neuroprotective potential of Onitisin 2'-O-glucoside using neuronal cell lines exposed to oxidative stress. Pre-treatment with the compound significantly improved cell viability and reduced markers of apoptosis.
Industry
Onitisin 2'-O-glucoside is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Onitin 2’-O-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . Additionally, it may inhibit pro-inflammatory cytokines, reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Flavonoid glucosides exhibit diverse biological activities influenced by glycosylation patterns. Below is a comparative analysis of Onitin 2'-O-glucoside with analogous compounds, focusing on structural features, natural sources, and functional properties.
Key Similar Compounds and Their Properties
Structural and Functional Insights
Glucosylation Position and Bioactivity
- Antioxidant Activity : Quercetin glucosides demonstrate position-dependent antioxidant efficacy. In the gas phase, quercetin-3-O-glucoside (BDE: 76.3 kcal/mol) outperforms quercetin-4′-O-glucoside (BDE: 80.2 kcal/mol) . However, in solvent environments, glucosylation at 3′-O or 7-O positions enhances stability and bioaccessibility .
- Metabolic Stability : Quercetin-4′-O-glucoside is rapidly metabolized by colonic cells to aglycones (e.g., quercetin, isorhamnetin), whereas quercetin-3-O-glucoside-4′-O-glucoside remains stable .
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound isolation?
- Methodological Answer :
- Standardized Protocols : Document extraction solvents, temperatures, and chromatography gradients.
- Quality Control : Implement NMR or LC-MS profiling for each batch.
- Synthetic Alternatives : Explore chemical or enzymatic synthesis for consistent production .
Comparative and Collaborative Research
Q. How does this compound compare to other phenolic glucosides in bioactivity profiles?
Q. What collaborative frameworks enhance reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
